1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-15-4-2-12(3-5-15)8-17-16(22)18-9-13-10-21(20-19-13)14-6-7-24-11-14/h2-7,10-11H,8-9H2,1H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSLNVRKGHQIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step involves the reaction of an azide derivative of thiophene with an alkyne derivative to form the 1,2,3-triazole ring.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the triazole derivative.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate derivative to form the urea linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The triazole ring and thiophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Substituent Effects on Urea Derivatives
The substituents on the urea nitrogen significantly influence physicochemical properties and bioactivity. Key comparisons include:
Table 1: Substituent Variations and Yields in Urea Derivatives
*Estimated based on molecular formula C17H17N5O2S.
†Calculated from HR-MS data (C17H16Br2N5O [M+H]+: 463.9722).
Key Observations:
- BJ50425 () shares the thiophen-3-yl-triazolylmethyl moiety with the target compound but substitutes the 4-methoxyphenylmethyl group with an oxan-4-yl group. This substitution reduces molecular weight by ~42 g/mol, likely enhancing solubility due to the oxygen-rich tetrahydropyran .
- 7f () highlights the impact of bromine substitution on bioactivity (IDO1 inhibition), though the target’s thiophene may confer distinct electronic properties .
Triazole-Containing Derivatives
The triazole ring is a critical structural feature. Comparisons include:
Biological Activity
The compound 1-[(4-methoxyphenyl)methyl]-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a novel chemical entity that integrates a methoxyphenyl group, a thiophenyl moiety, and a triazole ring. This unique structure suggests potential biological activities that have been explored in various studies. This article delves into the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Synthesis
The synthesis of the compound typically involves a multi-step process:
- Formation of the Triazole Ring : This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- Attachment of the Methoxybenzyl Group : A nucleophilic substitution reaction introduces the methoxybenzyl group.
- Formation of the Urea Linkage : The final step involves reacting an intermediate with an isocyanate derivative to yield the target compound .
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets. The triazole and thiophenyl groups may engage with enzymes or receptors, leading to modulation of various biological pathways. The methoxybenzyl group is believed to enhance binding affinity and selectivity for these targets .
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of pathogens, including bacteria and fungi . The presence of the thiophene group may further enhance this activity due to its electron-donating properties.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | High activity against drug-resistant strains | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective antifungal properties |
Anticancer Potential
Studies on related triazole compounds suggest potential anticancer properties. For example, triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structure of this compound may provide similar or enhanced anticancer effects.
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Triazoles are known for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways . This could position this compound as a candidate for further investigation in inflammatory disease models.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of similar compounds:
- A study highlighted that triazole-based compounds exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics .
- Another investigation into hybrid compounds containing thiophene and triazole structures demonstrated significant cytotoxicity against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
